3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate aldehyde or ketone.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It may be used in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Agriculture: It may be used as a fungicide or pesticide.
Polymer Industry: The compound can be used in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
3-(2-Methoxyphenyl)-1H-1,2,4-triazole: Lacks the benzylideneamino and pentyloxy groups.
4-((4-(Pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the 2-methoxyphenyl group.
Uniqueness
The uniqueness of 3-(2-Methoxyphenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.
Properties
CAS No. |
497920-37-3 |
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Molecular Formula |
C21H24N4O2S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-3-4-7-14-27-17-12-10-16(11-13-17)15-22-25-20(23-24-21(25)28)18-8-5-6-9-19(18)26-2/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,24,28)/b22-15+ |
InChI Key |
PGBHFXMTYKXYSJ-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
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